molecular formula C6H11N3O2S B8437925 N,N,4-Trimethyl-1H-pyrazole-1-sulfonamide

N,N,4-Trimethyl-1H-pyrazole-1-sulfonamide

Cat. No.: B8437925
M. Wt: 189.24 g/mol
InChI Key: QAUKCRITBWZNLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N,4-Trimethyl-1H-pyrazole-1-sulfonamide is a useful research compound. Its molecular formula is C6H11N3O2S and its molecular weight is 189.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H11N3O2S

Molecular Weight

189.24 g/mol

IUPAC Name

N,N,4-trimethylpyrazole-1-sulfonamide

InChI

InChI=1S/C6H11N3O2S/c1-6-4-7-9(5-6)12(10,11)8(2)3/h4-5H,1-3H3

InChI Key

QAUKCRITBWZNLS-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1)S(=O)(=O)N(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into a 500-mL round-bottom flask purged and maintained with an inert atmosphere of nitrogen, was placed a solution of 4-methyl-1H-pyrazole (10.4 g, 127.2 mmol) in CH2Cl2 (200 mL). N,N-dimethylsulfamoyl chloride (17.14 mL, 167.1 mmol) and triethylamine (35 mL, 251.1 mmol) were added to the reaction. The reaction mixture was stirred for 30 min at 0° C. in a water/ice bath and then stirred overnight at room temperature. The reaction was quenched with NaHCO3 (sat.) (40 mL) and the aqueous phase was extracted with 3×200 mL of EtOAc. The combined organic phase was dried over anhydrous sodium sulfate and concentrated under reduced pressure. The residue was purified by silica gel chromatography with ethyl acetate/hexanes (1:6) as the eluent to afford the title compound (22.2 g, 92%) as a light yellow oil.
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
17.14 mL
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three
Yield
92%

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